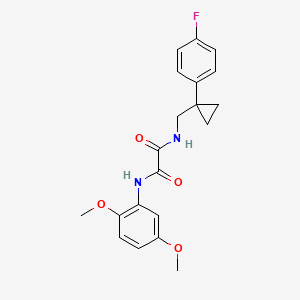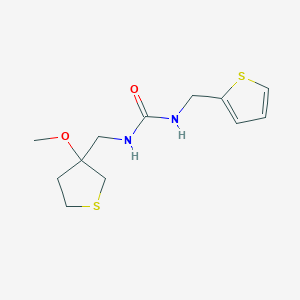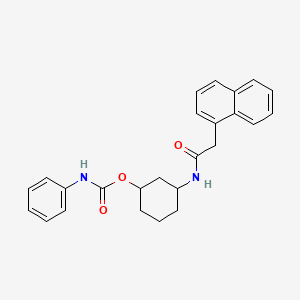
3-(2-(Naphthalen-1-yl)acetamido)cyclohexyl phenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a carbamate derivative, which is an organic compound derived from carbamic acid. A carbamate group, carbamate ester, and carbamic acids are functional groups that are the nitrogen analogue of carboxylate esters, phenols, and carboxylic acids, respectively .
Molecular Structure Analysis
The compound contains a cyclohexyl group, a phenyl group, and a naphthalen-1-yl group, all of which are common in organic chemistry. The cyclohexyl group is a cycloalkane with the formula C6H11, the phenyl group is a functional group with the formula -C6H5, and the naphthalen-1-yl group is derived from naphthalene and has the formula C10H7 .Chemical Reactions Analysis
Carbamates undergo hydrolysis to yield the corresponding amine and a carbamic acid, which spontaneously decomposes to carbon dioxide and an alcohol .科学的研究の応用
Synthesis and Characterization
The compound and its derivatives have been synthesized and characterized, contributing to the development of new chemical entities with potential applications. For example, the synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, including those with naphthalene substituents, have been extensively studied. These compounds were characterized using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, highlighting their potential in further chemical research and applications (Özer, Arslan, VanDerveer, & Külcü, 2009).
Anticancer Screening
Some derivatives have been explored for their potential anticancer properties. For instance, a series of compounds synthesized through copper(I)-catalyzed 1,3-dipolar cycloaddition reactions demonstrated potent inhibitory activities in various cancer cell lines, indicating the relevance of these compounds in anticancer drug discovery (Dhuda, Kapadiya, Ladva, Jivani, & Modha, 2021).
Material Science Applications
In materials science, the synthesis and characterization of new compounds with specific structural features have led to insights into their potential applications. For example, studies on the adsorption of phenolic compounds by carbon nanotubes have highlighted the role of aromaticity and substitution of hydroxyl groups in environmental systems, suggesting that compounds with naphthalene moieties could play a role in enhancing adsorption properties (Lin & Xingt, 2008).
Luminescent Properties and Supramolecular Chemistry
Research into the luminescent properties of lanthanide picrate complexes with podand-type ligands, including those derived from naphthalene, has shown promising results for the development of luminescent materials. These studies provide a foundation for further exploration of such compounds in optical devices and materials science (Wang, Tang, Liu, Tang, & Tan, 2009).
Environmental Remediation
Compounds with naphthalene derivatives have been explored for environmental applications, such as the synergistic solubilization of polycyclic aromatic hydrocarbons by mixed surfactants, highlighting the potential use of these compounds in the remediation of contaminated sites (Zhu & Feng, 2003).
作用機序
Safety and Hazards
特性
IUPAC Name |
[3-[(2-naphthalen-1-ylacetyl)amino]cyclohexyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c28-24(16-19-10-6-9-18-8-4-5-15-23(18)19)26-21-13-7-14-22(17-21)30-25(29)27-20-11-2-1-3-12-20/h1-6,8-12,15,21-22H,7,13-14,16-17H2,(H,26,28)(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSQBDLJJOUPQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(3,3-Difluorocyclobutyl)methoxy]-4-methyl-1,3-thiazole](/img/structure/B2354555.png)

![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2354559.png)
![5-Chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2354560.png)
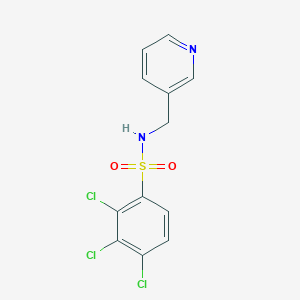

![N-[6-(Dimethylamino)pyridin-2-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2354564.png)
![7-((4-chlorophenyl)sulfonyl)-5-(4-methoxybenzyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2354565.png)
![2-[(2,3-Dichlorophenyl)formamido]propanoic acid](/img/structure/B2354566.png)
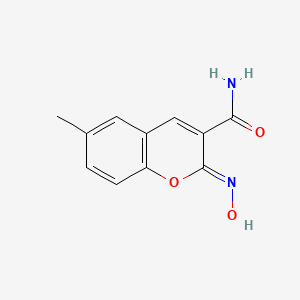
![2-Chloro-N-[1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-methylacetamide](/img/structure/B2354574.png)
![4-phenyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butanamide](/img/structure/B2354575.png)
